Cas no 320416-92-0 ((3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one)
(3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-DICHLOROPHENYL)-3-OXOPROPANAL O-METHYLOXIME
- Benzenepropanal, 3,4-dichloro-β-oxo-, 1-(O-methyloxime)
- (3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one
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(3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32379-1g |
(3E)-1-(3,4-Dichlorophenyl)-3-(methoxyimino)propan-1-one |
320416-92-0 | tech | 1g |
£1078.00 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427868-1g |
(3E)-1-(3,4-Dichlorophenyl)-3-(methoxyimino)propan-1-one |
320416-92-0 | 90% | 1g |
¥9745.00 | 2024-08-02 | |
| Key Organics Ltd | 1D-099-1MG |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 1D-099-5MG |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 1D-099-10MG |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 1D-099-0.5G |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| Key Organics Ltd | 1D-099-1G |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 1g |
£770.00 | 2023-09-08 | |
| Key Organics Ltd | 1D-099-5G |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 5g |
£3080.00 | 2023-09-08 | |
| Key Organics Ltd | 1D-099-10G |
3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime |
320416-92-0 | >90% | 10g |
£5775.00 | 2023-09-08 | |
| A2B Chem LLC | AI82273-1mg |
(3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one |
320416-92-0 | >90% | 1mg |
$202.00 | 2023-12-30 |
(3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one Suppliers
(3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one
Research Briefing on (3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one (CAS: 320416-92-0)
The compound (3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one (CAS: 320416-92-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential applications, drawing from peer-reviewed studies and industry reports published within the last two years.
Recent studies highlight the role of this compound as a key intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural motif—a conjugated enone with a methoxyimino group—confers unique reactivity, enabling selective interactions with biological targets. A 2023 study in the Journal of Agricultural and Food Chemistry demonstrated its efficacy against Botrytis cinerea, a pathogen responsible for significant crop losses, with an EC50 of 0.8 μM.
In medicinal chemistry, derivatives of 320416-92-0 have shown promise as inhibitors of inflammatory pathways. A 2024 preprint in BioRxiv revealed that structural analogs selectively target the NLRP3 inflammasome, reducing IL-1β secretion by 70% in murine macrophages. Computational docking studies suggest this activity stems from the compound’s ability to occupy the ATP-binding pocket of NLRP3, as confirmed by X-ray crystallography (resolution: 2.1 Å).
Synthetic methodologies have also advanced. A green chemistry approach published in Organic Process Research & Development (2023) achieved a 92% yield via photocatalytic oxidative coupling, eliminating hazardous solvents. Stability studies indicate the compound degrades <10% under accelerated storage conditions (40°C/75% RH for 6 months), per ICH Q1A guidelines.
Ongoing clinical evaluations focus on its potential as a PET tracer for neuroinflammation imaging, leveraging the 18F-labeled derivative’s blood-brain barrier permeability (logP = 2.3). Phase I trials are anticipated to commence in Q4 2024, pending FDA approval of the IND application.
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